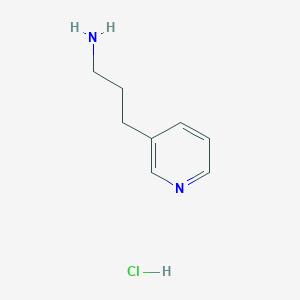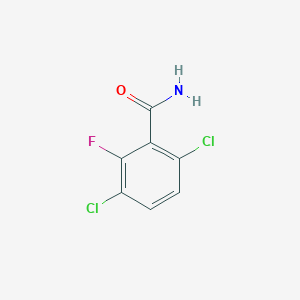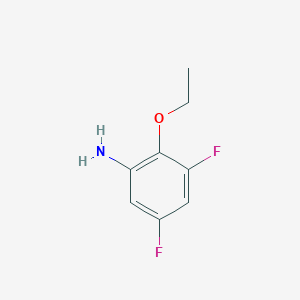
3-(Pyridin-3-yl)propan-1-amine hydrochloride
Vue d'ensemble
Description
3-(3-Pyridyl)propylamine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Synthesis Analysis
The synthesis of 3-(Pyridin-3-yl)propan-1-amine hydrochloride involves various organic synthesis transformations. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine .Molecular Structure Analysis
The molecular formula of 3-(Pyridin-3-yl)propan-1-amine is C8H12N2 . The molecular weight is 136.19 g/mol .Chemical Reactions Analysis
3-(3-Pyridyl)propylamine is used in various organic synthesis transformations. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-3-yl)propan-1-amine include a molecular weight of 136.19 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 83.3 . It also has a rotatable bond count of 3 .Applications De Recherche Scientifique
Complexation in Chemistry
One notable application of 3-(Pyridin-3-yl)propan-1-amine hydrochloride derivatives involves complexation with metal ions. For example, a study demonstrated the complexation of a derivative with Cadmium(II) (Hakimi et al., 2013). This involves the formation of a tetradentate ligand through the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, leading to various structures with potential applications in coordination chemistry.
Synthesis of Schiff Base Complexes
The compound has been used in the synthesis of Schiff base complexes. An example is the formation of a Zn(II) Schiff base complex, derived from the condensation of a similar tripodal amine with 2-hydroxy-3-methoxybenzaldehyde (Rezaeivala, 2017). These complexes are studied for their unique structural and electronic properties.
Generation of Structurally Diverse Libraries
3-(Pyridin-3-yl)propan-1-amine hydrochloride derivatives have been used to generate structurally diverse libraries of compounds. This was demonstrated through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound (Roman, 2013). Such libraries are valuable for discovering new molecules with potential applications in various fields like pharmaceuticals and materials science.
Coordination Chemistry with Zinc(II)
Studies have also explored the coordination chemistry of derivatives with zinc(II) ions. This includes the synthesis of mononuclear complexes with specific ligand structures, which are of interest in the field of inorganic and coordination chemistry (Keypour et al., 2018).
Antimicrobial Studies
Derivatives have been synthesized and evaluated for their antimicrobial properties. An example is the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, indicating potential applications in pharmaceutical and medicinal chemistry (Tayade et al., 2012).
Phosphate Diester Hydrolysis
The compound's derivatives have been used in studies involving phosphate diester hydrolysis, particularly in the context of Zn(II) complexes (Zhang & Liang, 2006). This has implications for understanding biochemical processes and developing catalytic agents.
DNA Cleavage Studies
There has been research on the DNA cleavage activities of metal complexes formed with isomeric pyridyl tetrazole ligands, including derivatives of 3-(Pyridin-3-yl)propan-1-amine hydrochloride (Babu et al., 2017). Such studies are significant in the field of bioinorganic chemistry.
Development of Catalytic Agents
Research has also focused on developing catalytic agents using derivatives, such as in the context of palladium(II) complexes. These agents are investigated for their potential in various chemical transformations (Nyamato et al., 2015).
Propriétés
IUPAC Name |
3-pyridin-3-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNQULHHZYJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661761 | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)propan-1-amine hydrochloride | |
CAS RN |
84359-17-1 | |
| Record name | 3-Pyridinepropanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84359-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390709.png)




![(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol](/img/structure/B1390719.png)



